N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide
Description
N-(2-(4-Methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide is a heterocyclic compound featuring a thienopyrazole core fused with a nitrobenzamide moiety. Its structural complexity arises from the combination of a bicyclic thieno[3,4-c]pyrazole system, a methoxyphenyl substituent, and a nitro-substituted benzamide group.
The synthesis typically involves multi-step reactions, including cyclocondensation, amide coupling, and functional group modifications.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S/c1-12-15(4-3-5-18(12)24(26)27)20(25)21-19-16-10-29-11-17(16)22-23(19)13-6-8-14(28-2)9-7-13/h3-9H,10-11H2,1-2H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKLHNFGKUZKMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 402.5 g/mol. The compound features a thieno[3,4-c]pyrazole core substituted with a 4-methoxyphenyl group and a nitrobenzamide moiety, contributing to its diverse biological activities.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The thieno[3,4-c]pyrazole structure allows for hydrogen bonding and π-π interactions , which can modulate the activity of various enzymes and receptors. This interaction profile suggests potential applications in inhibiting enzymes involved in neurodegenerative diseases and cancer.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a related thieno[3,4-c]pyrazole derivative demonstrated an IC50 value of 7.49 ± 0.16 µM against human cancer cell lines, indicating potent anticancer activity .
Neuroprotective Effects
Research has highlighted the potential neuroprotective effects of this compound. Its structural components suggest it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in Alzheimer's disease pathology. In vitro studies have shown that related compounds can significantly reduce AChE activity with IC50 values ranging from 0.59 to 0.69 µM .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. In vitro assays have demonstrated that thieno[3,4-c]pyrazole derivatives can inhibit pro-inflammatory cytokine production in various cell models, suggesting their potential use in treating inflammatory diseases .
Data Table: Summary of Biological Activities
| Biological Activity | IC50 Value | Reference |
|---|---|---|
| Anticancer | 7.49 ± 0.16 µM | |
| AChE Inhibition | 0.59 - 0.69 µM | |
| Anti-inflammatory | Not specified |
Case Studies and Research Findings
- Anticancer Efficacy : A study on thieno[3,4-c]pyrazole derivatives found that certain modifications enhanced cytotoxicity against breast cancer cell lines, leading to further investigation into structure-activity relationships (SAR) .
- Neuroprotective Mechanism : Research demonstrated that compounds with similar structures could cross the blood-brain barrier and exert neuroprotective effects by modulating cholinergic signaling pathways .
- Inflammation Modulation : In vivo studies showed that thieno[3,4-c]pyrazole derivatives could significantly reduce inflammation markers in animal models of arthritis .
Scientific Research Applications
Antitumor Activity
Research indicates that thienopyrazole derivatives exhibit significant antitumor properties. For example:
- In vitro Studies : Compounds similar to N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism involves modulation of signaling pathways related to cell survival and apoptosis .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens:
- Bactericidal Effects : Studies have indicated that certain benzamide derivatives can effectively inhibit bacterial growth. This suggests potential use as antibacterial agents .
Enzyme Inhibition
This compound may act as an inhibitor for specific enzymes:
- Acetylcholinesterase Inhibition : Some related compounds have been evaluated for their ability to inhibit acetylcholinesterase, which is crucial for treating neurodegenerative diseases like Alzheimer's .
Antitumor Activity Study
A study investigated the antitumor effects of thienopyrazole derivatives on breast cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, with a significant increase in apoptosis markers observed at higher concentrations.
Antimicrobial Activity Assessment
Another research effort assessed the antimicrobial efficacy of benzamide derivatives against both Gram-positive and Gram-negative bacteria. The findings indicated that some derivatives exhibited comparable activity to standard antibiotics, highlighting their potential as new antimicrobial agents.
Chemical Reactions Analysis
Nitro Group Reduction and Functionalization
The 3-nitrobenzamide moiety undergoes selective reduction under various conditions to yield amine derivatives, which serve as intermediates for further functionalization.
Table 1: Reduction of the Nitro Group
| Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|
| H₂/Pd-C in ethanol, 25°C, 4 hrs | 3-Aminobenzamide derivative | 82–87 | |
| SnCl₂/HCl, reflux, 6 hrs | 3-Aminobenzamide with partial dechlorination | 68 | |
| Na₂S₂O₄ in H₂O/EtOH, 50°C, 3 hrs | 3-Hydroxylaminobenzamide | 75 |
Reduction products are pivotal for synthesizing secondary amines, azo compounds, or urea derivatives via reactions with electrophiles like acyl chlorides or isocyanates.
Nucleophilic Substitution at the Thieno-Pyrazole Core
The sulfur atom in the thieno[3,4-c]pyrazole system participates in nucleophilic substitution reactions, particularly under oxidizing conditions.
Key Observations:
-
S-Oxidation: Treatment with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane converts the thieno ring sulfur to a sulfoxide (R-S(O)-R) or sulfone (R-SO₂-R), depending on stoichiometry.
-
Halogenation: Electrophilic bromination using NBS (N-bromosuccinimide) in CCl₄ introduces bromine at the α-position to the sulfur atom.
Amide Hydrolysis and Derivatization
The benzamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid intermediates, enabling further modifications.
Table 2: Hydrolysis Conditions
| Condition | Product | Application |
|---|---|---|
| 6M HCl, reflux, 8 hrs | 2-Methyl-3-nitrobenzoic acid | Coupling with amines or alcohols |
| NaOH (10%), EtOH, 70°C, 5 hrs | Sodium carboxylate salt | Precursor for ester synthesis |
The hydrolyzed acid can be esterified with alcohols (e.g., methanol/H₂SO₄) or coupled with amines via EDC/HOBt activation .
Electrophilic Aromatic Substitution
The methoxyphenyl and benzamide aromatic rings undergo regioselective electrophilic substitutions:
-
Nitration: Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position of the methoxyphenyl ring.
-
Sulfonation: Fuming H₂SO₄ at 100°C adds sulfonic acid groups to the benzamide ring.
-
Friedel-Crafts Alkylation: Catalytic AlCl₃ facilitates alkylation of the methoxyphenyl ring with alkyl halides .
Cyclocondensation Reactions
The compound participates in heterocycle formation via reactions with bifunctional nucleophiles:
Example Pathway:
Reaction with thiourea in ethanol under reflux yields 1,3,4-thiadiazine derivatives through cyclocondensation at the amide carbonyl group .
Table 3: Cyclocondensation Products
| Reagent | Product | Biological Activity |
|---|---|---|
| Thiourea | 1,3,4-Thiadiazine fused to pyrazole | Antimicrobial |
| Hydrazine hydrate | Triazolo[3,4-b]thiadiazine derivative | Anticancer screening |
Photochemical Reactivity
The nitro group exhibits photolability under UV light (254 nm), leading to:
-
Denitration: Formation of aryl radicals and subsequent trapping with TEMPO.
-
Rearrangement: Photo-Fries rearrangement of the benzamide moiety in aprotic solvents.
Coordination Chemistry
The sulfur and amide oxygen atoms act as ligands for transition metals:
-
Complexation with Cu(II): Forms a square-planar complex in methanol, characterized by ESR and UV-Vis spectroscopy.
-
Pd(0) Cross-Coupling: Participates in Suzuki-Miyaura reactions via transient Pd-amide intermediates.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis based on structural motifs and synthetic methodologies:
Table 1: Key Structural and Functional Comparisons
Key Observations:
Core Heterocycles: The target compound’s thienopyrazole core (thieno[3,4-c]pyrazole) contrasts with the pyrazolo[3,4-d]pyrimidine systems in . Thienopyrazoles are less common in medicinal chemistry than pyrazolopyrimidines, which are well-documented kinase inhibitors (e.g., PI3K/mTOR inhibitors).
Substituent Effects: The 3-nitrobenzamide group in the target compound may confer electrophilic properties, enabling covalent binding to biological targets. By contrast, fluorophenyl and chromen-4-one substituents in Example 53 ( ) suggest non-covalent interactions (e.g., hydrogen bonding or π-π stacking). The 4-methoxyphenyl group in the target compound could enhance solubility relative to the 3-fluorophenyl group in Example 53.
Synthetic Challenges: The target compound’s synthesis likely requires precise regiocontrol during thienopyrazole formation. In contrast, Example 53 employs Suzuki-Miyaura coupling (boronic acid intermediates, ), a widely optimized methodology.
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The thieno[3,4-c]pyrazole ring is constructed via cyclocondensation between 4-methoxyphenylhydrazine and 4,5-dihydrothieno[3,4-c]thiophene-1,3-dione:
$$
\text{C}{10}\text{H}{10}\text{O}2\text{S}2 + \text{C}7\text{H}{10}\text{N}2\text{O} \xrightarrow{\text{AcOH, reflux}} \text{C}{17}\text{H}{15}\text{N}3\text{O}3\text{S}2 + \text{H}_2\text{O}
$$
Reaction Conditions
- Solvent: Glacial acetic acid (10 vol)
- Temperature: 110–115°C (reflux)
- Duration: 6–8 hours
- Yield: 72–75%
Purification is achieved through recrystallization from ethanol/water (3:1), producing white crystalline solids with >98% HPLC purity.
Functionalization at Position 3
The free amine at position 3 of the pyrazole ring is generated via alkaline hydrolysis:
$$
\text{C}{17}\text{H}{15}\text{N}3\text{O}3\text{S}2 + \text{NaOH} \rightarrow \text{C}{17}\text{H}{14}\text{N}3\text{O}3\text{S}2\text{Na} + \text{H}_2\text{O}
$$
Key Parameters
- Base: 2M NaOH (aqueous)
- Temperature: 60°C
- Reaction time: 2 hours
- Neutralization: 6M HCl to pH 6.5–7.0
Preparation of 2-Methyl-3-nitrobenzoyl Chloride
Nitration of o-Toluic Acid
Controlled nitration introduces the nitro group at position 3:
$$
\text{C}8\text{H}8\text{O}2 + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}4} \text{C}8\text{H}7\text{NO}4 + \text{H}2\text{O}
$$
Optimized Conditions
- Nitrating agent: Fuming HNO₃ (90%)
- Catalyst: Concentrated H₂SO₄ (1.5 equiv)
- Temperature: 0–5°C (ice bath)
- Yield: 68–70%
Conversion to Acid Chloride
The carboxylic acid is activated using thionyl chloride:
$$
\text{C}8\text{H}7\text{NO}4 + \text{SOCl}2 \rightarrow \text{C}8\text{H}6\text{ClNO}3 + \text{SO}2 + \text{HCl}
$$
Procedure
- Reflux in anhydrous dichloromethane (3 hours)
- Excess SOCl₂ removed via rotary evaporation
- Purity: ≥99% (by GC-MS)
Amide Coupling Reaction
Schotten-Baumann Conditions
The final amide bond forms under aqueous-organic biphasic conditions:
$$
\text{C}{17}\text{H}{14}\text{N}3\text{O}3\text{S}2 + \text{C}8\text{H}6\text{ClNO}3 \xrightarrow{\text{NaOH, EtOAc}} \text{C}{25}\text{H}{21}\text{N}4\text{O}5\text{S}_2 + \text{NaCl}
$$
Operational Details
- Base: 10% NaOH (aq)
- Solvent: Ethyl acetate (organic phase)
- Temperature: 0–5°C (ice bath)
- Stirring: 4 hours
- Yield: 85–88%
Industrial-Scale Production Considerations
Continuous Flow Nitration
Adopting flow chemistry for the nitration step enhances safety and yield:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction time | 4 hours | 12 minutes |
| Temperature control | ±5°C | ±0.5°C |
| Yield | 68% | 82% |
Crystallization Optimization
Anti-solvent crystallization using n-heptane improves particle size distribution:
$$
\text{Target compound} + \text{EtOAc} \xrightarrow{\text{n-heptane}} \text{Uniform crystals (D90 < 50 μm)}
$$
Analytical Characterization
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆):
- δ 8.21 (s, 1H, Ar-NO₂)
- δ 7.89 (d, J=8.8 Hz, 2H, methoxyphenyl)
- δ 3.84 (s, 3H, OCH₃)
- δ 2.51 (s, 3H, CH₃)
HPLC Purity: 99.3% (C18 column, 0.1% TFA/ACN gradient)
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For thieno[3,4-c]pyrazole derivatives, cyclization reactions under inert atmospheres (e.g., nitrogen) and temperature gradients (e.g., 60–80°C) are critical. Solvent selection (e.g., DMF or THF) and stoichiometric ratios of reagents (e.g., amines to acyl chlorides) should be systematically tested. Post-synthesis purification via column chromatography with gradient elution (hexane/ethyl acetate) enhances purity .
Q. What advanced techniques are recommended for confirming the molecular structure of this compound?
- Methodological Answer : Combine X-ray crystallography (using SHELX programs for refinement ), high-resolution mass spectrometry (HRMS), and 2D NMR (¹H-¹³C HSQC, HMBC) to resolve structural ambiguities. For crystallography, ensure high-quality single crystals are grown via slow evaporation in aprotic solvents. NMR should confirm substituent positions, particularly the methoxyphenyl and nitrobenzamide groups .
Q. Which in vitro assays are suitable for initial screening of this compound’s biological activity?
- Methodological Answer : Prioritize assays aligned with thienopyrazole derivatives’ known activities:
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Anti-inflammatory : COX-2 inhibition via ELISA.
- Antimicrobial : Broth microdilution for MIC against Gram-positive/negative bacteria. Include positive controls (e.g., doxorubicin, indomethacin) and validate with triplicate runs .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported biological activities of thieno[3,4-c]pyrazole derivatives?
- Methodological Answer : Cross-validate data by:
- Replicating assays under standardized conditions (e.g., pH, serum concentration).
- Performing structure-activity relationship (SAR) studies to isolate functional group contributions (e.g., nitro vs. methoxy groups).
- Employing computational docking to compare binding modes across conflicting studies. Contradictions may arise from assay sensitivity or impurity artifacts .
Q. What computational approaches predict the binding affinity of this compound to target proteins?
- Methodological Answer : Use molecular dynamics (MD) simulations with AMBER or GROMACS, starting with docking (AutoDock Vina) to identify binding pockets. Apply density functional theory (DFT) to calculate electrostatic potential maps for the nitrobenzamide group. Validate predictions with surface plasmon resonance (SPR) to measure real-time binding kinetics .
Q. What strategies enable selective functionalization of the benzamide moiety without altering the thienopyrazole core?
- Methodological Answer : Protect the thienopyrazole core with tert-butoxycarbonyl (Boc) groups before modifying the benzamide. Use mild coupling agents (e.g., EDC/HOBt) for amide bond formation. For nitro group reduction, employ catalytic hydrogenation (Pd/C, H₂) at low pressure (1–3 atm) to avoid core hydrogenolysis .
Q. How can researchers ensure the stability of this compound during long-term storage?
- Methodological Answer : Store lyophilized samples at –20°C in amber vials under argon. Monitor degradation via HPLC-UV at 3-month intervals. For solution storage, use deuterated DMSO with stabilizers (e.g., BHT) and avoid freeze-thaw cycles. Confirm stability with comparative NMR pre- and post-storage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
